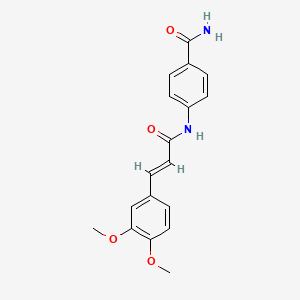

(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of an acrylamide group and a methoxy-substituted phenyl ring. This unique combination of functional groups suggests potential interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are involved in neurodegenerative diseases. For instance, related benzamides have demonstrated IC50 values ranging from 0.056 to 2.57 μM against AChE .

- Receptor Interaction : The compound may modulate receptor activity, impacting downstream signaling pathways that are crucial for cellular responses.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. For example, compounds structurally related to this compound exhibited significant cytotoxicity against hepatocellular carcinoma (HepG2) cells, with IC50 values ranging from 1.38 to 3.21 μM .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 9 | 1.38 | Induces apoptosis via p53 activation |

| Compound 10 | 2.52 | Inhibits tubulin polymerization |

| Compound 11 | 3.21 | Cell cycle disruption at G2/M phase |

Apoptotic Mechanisms

The apoptotic potential of benzamide derivatives has been investigated through various assays. For instance, compound 9 was shown to increase levels of pro-apoptotic proteins p53 and Bax while decreasing anti-apoptotic Bcl-2 levels, indicating its role in promoting apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzamide derivatives that have been synthesized and tested for similar biological activities:

- (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid : This compound features a carboxylic acid instead of an amide group and has shown varying degrees of enzyme inhibition.

- (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzylamine : This derivative has demonstrated different binding affinities and biological activities due to structural variations.

Case Studies

In a recent study focusing on multi-targeted compounds, several newly synthesized benzamides were evaluated for their inhibitory effects on AChE and BACE1. The findings revealed that compounds designed with similar structural motifs as this compound exhibited promising dual inhibition capabilities .

Applications De Recherche Scientifique

Chemistry

- Building Block for Complex Molecules : This compound serves as a versatile building block for synthesizing more complex organic molecules, facilitating advancements in organic synthesis methodologies.

Biology

- Enzyme Inhibition : Studies have shown that (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide exhibits potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). Compounds similar to this have demonstrated IC50 values ranging from 0.056 to 2.57 μM against AChE, indicating significant potency in enzyme inhibition, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Medicine

- Anticancer Activity : In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 1.38 to 3.21 μM against HepG2 cells, with mechanisms involving cell cycle disruption and apoptosis induction through modulation of apoptotic markers like p53 and Bcl-2 .

Industry

- Material Development : The compound is explored for its potential in developing new materials and serves as a precursor in synthesizing dyes and pigments due to its unique functional groups.

Case Studies and Research Findings

- Antiviral Activity : Research indicates that related compounds have been effective against filoviruses such as Ebola and Marburg. A series of 4-(aminomethyl)benzamides demonstrated potent inhibitory effects on viral entry, making them candidates for therapeutic development against these viruses .

- Histone Deacetylase Inhibition : Compounds derived from benzamides have been explored for their ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer proliferation . These inhibitors show promise in treating various proliferative conditions.

Propriétés

IUPAC Name |

4-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-23-15-9-3-12(11-16(15)24-2)4-10-17(21)20-14-7-5-13(6-8-14)18(19)22/h3-11H,1-2H3,(H2,19,22)(H,20,21)/b10-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQBZYLHWWQYLR-ONNFQVAWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.